Pyridinium, 4-carboxy-1-octyl-, iodide
Overview
Description
Pyridinium, 4-carboxy-1-octyl-, iodide: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The specific structure of this compound includes a carboxyl group at the 4-position and an octyl group attached to the nitrogen atom, with iodide as the counterion. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-carboxy-1-octyl-, iodide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-carboxypyridine with octyl iodide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-carboxypyridine and octyl iodide.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as acetonitrile or ethanol.
Product Isolation: The resulting product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-carboxy-1-octyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to dihydropyridine or oxidized to pyridine N-oxide.
Condensation Reactions: The carboxyl group at the 4-position can undergo condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Pyridinium, 4-carboxy-1-octyl-, chloride or bromide.
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Dihydropyridine derivatives.
Scientific Research Applications
Chemistry: Pyridinium, 4-carboxy-1-octyl-, iodide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of ionic liquids and as a reagent in various chemical transformations.
Biology: In biological research, this compound is utilized as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It is also investigated for its potential antimicrobial properties.
Medicine: this compound is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature makes it suitable for applications in emulsification and dispersion processes.
Mechanism of Action
The mechanism of action of Pyridinium, 4-carboxy-1-octyl-, iodide involves its interaction with biological membranes and proteins. The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This interaction can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
- Pyridinium, 4-carboxy-1-methyl-, iodide
- Pyridinium, 4-carboxy-1-ethyl-, iodide
- Pyridinium, 4-carboxy-1-butyl-, iodide
Comparison: Pyridinium, 4-carboxy-1-octyl-, iodide is unique due to its longer alkyl chain (octyl group) compared to its similar compounds. This longer chain imparts distinct amphiphilic properties, making it more effective in applications requiring surfactant-like behavior. Additionally, the octyl group enhances the compound’s ability to interact with hydrophobic environments, increasing its efficacy in certain industrial and biological applications.
Properties
IUPAC Name |
1-octylpyridin-1-ium-4-carboxylic acid;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLBGMFJCIJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60790556 | |
Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683228-06-0 | |
Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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